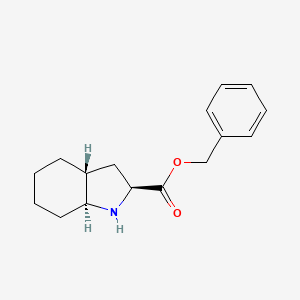

(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate

Übersicht

Beschreibung

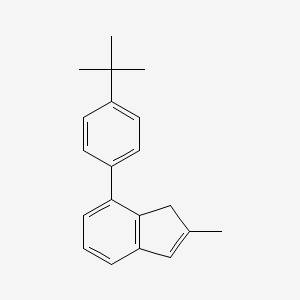

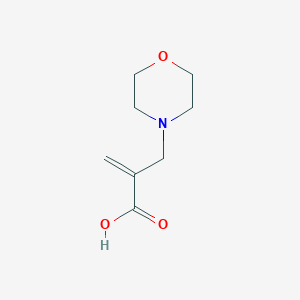

The compound (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure is characterized by a benzyl group attached to an octahydro-1H-indole-2-carboxylate framework, which is a saturated heterocyclic system. This compound is particularly relevant in the synthesis of trandolapril, a medication used to treat high blood pressure and congestive heart failure .

Synthesis Analysis

The synthesis of benzyl octahydro-1H-indole-2-carboxylate derivatives involves multiple steps, including Michael addition, cyclization, reduction, chlorination, dechlorination, rearrangement, benzylation, chiral separation, and salt formation . The enantioselective synthesis of related compounds often employs iodolactamization as a key step to achieve the desired stereochemistry . Additionally, copper-catalyzed intramolecular carboamination of alkenes has been used to synthesize hexahydro-1H-benz[f]indoles with high levels of diastereo- and enantioselectivity .

Molecular Structure Analysis

The molecular structure of (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate is complex, featuring multiple chiral centers which are crucial for its biological activity. The stereochemistry of these centers is essential for the compound's interaction with biological targets. The synthesis methods mentioned aim to control the stereochemistry at these centers to obtain the desired enantiomer .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzyl octahydro-1H-indole-2-carboxylate derivatives are diverse and include functional group transformations and carbon-carbon bond-forming reactions. For instance, the iron-catalyzed direct C3-benzylation of indoles with benzyl alcohols through a borrowing hydrogen process is an example of the innovative methods used to introduce the benzyl group onto the indole ring . The Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds is another example of a reaction that forms complex structures with high regio-selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl octahydro-1H-indole-2-carboxylate derivatives are influenced by their saturated heterocyclic structure and the presence of the benzyl group. These properties are important for the compound's solubility, stability, and reactivity, which in turn affect its suitability for use in pharmaceutical formulations. The synthesis routes are designed to yield compounds with the desired physical and chemical properties for their intended use .

Wissenschaftliche Forschungsanwendungen

Synthesis and Key Intermediates

- Synthesis of Trandolapril : A study by Shi Hui-lin (2007) describes the complex synthesis process of Trandolapril, an ACE inhibitor used in the treatment of hypertension, where (2S,3aR,7aS)-octahydro-1H-indol-2-carboxylic acid hydrochloride is a key intermediate (Shi Hui-lin, 2007).

- Role in Peptide Synthesis : Francisco J. Sayago et al. (2007) report the synthesis of the proline analogue (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) and its enantiomer, demonstrating its utility in peptide synthesis (Francisco J. Sayago et al., 2007).

Methodological Developments

- New Synthesis Methodologies : J. Harjani et al. (2014) developed a new methodology for synthesizing 3-amino-1H-indole-2-carboxylates, demonstrating the versatility of indole derivatives in chemical synthesis (J. Harjani et al., 2014).

- Efficient Access to Cyclic Alpha-Amino Esters : A study by S. Alatorre-Santamaría et al. (2008) highlights the chemoenzymatic synthesis of alpha-amino acid derivatives, including (2R,3aR,7aR)-benzyl octahydroindole-2-carboxylate, demonstrating its significance in producing enantiomerically pure compounds (S. Alatorre-Santamaría et al., 2008).

Analytical and Quantification Methods

- Quantification of Isomers : S. J. Vali et al. (2012) developed an HPLC method for the quantification of Octahydro-1H-indole-2-carboxylic acid isomers, highlighting the importance of accurate analytical methods in research involving these compounds (S. J. Vali et al., 2012).

Applications in Drug Synthesis and Biological Activity

- Synthesis of Cytotoxic Compounds : M. Arafeh et al. (2021) synthesized a series of 1H-benzo[g]indole derivatives with significant cytotoxicity, illustrating the potential of indole derivatives in developing new anticancer drugs (M. Arafeh et al., 2021).

- Derivatives with Anticancer Activity : P. Kamath et al. (2015) conducted a study on indole-coumarin hybrids, which included 1H-indole-3-carboxylic acids, showing their potential in anticancer drug development (P. Kamath et al., 2015).

Wirkmechanismus

Biochemical Pathways

The compound is involved in the biochemical pathway of ACE inhibition. By preventing the formation of angiotensin II, it reduces the overall activity of the renin-angiotensin-aldosterone system (RAAS). This leads to a decrease in vasoconstriction and a reduction in the release of aldosterone, a hormone that promotes sodium and water retention. The overall effect is a reduction in blood pressure .

Pharmacokinetics

ACE inhibitors generally have good oral bioavailability, are widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate, through its role in the synthesis of ACE inhibitors, is a reduction in blood pressure and decreased workload on the heart. This makes ACE inhibitors useful in the treatment of conditions such as hypertension and heart failure .

Action Environment

The action of (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate, and the ACE inhibitors it helps synthesize, can be influenced by various environmental factors. These include the patient’s diet, the presence of other medications, and individual health factors such as kidney function. For example, the effectiveness of ACE inhibitors can be reduced by nonsteroidal anti-inflammatory drugs (NSAIDs) and can be affected by high levels of potassium in the diet .

Eigenschaften

IUPAC Name |

benzyl (2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGCRCXTJMQKNA-ILXRZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate | |

CAS RN |

87679-38-7 | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2R,3aS,7aR)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)